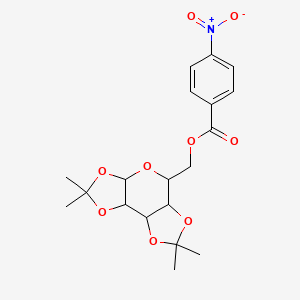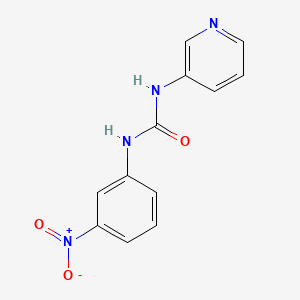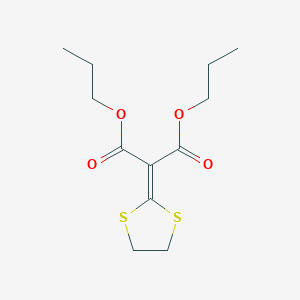
4-Hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde is an organic compound with the molecular formula C10H10O3. It is a derivative of benzaldehyde, characterized by the presence of hydroxy, methoxy, and prop-1-enyl groups. This compound is known for its aromatic properties and is often used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde typically involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-Hydroxy-3-methoxy-5-prop-1-enylbenzoic acid.
Reduction: 4-Hydroxy-3-methoxy-5-prop-1-enylbenzyl alcohol.
Substitution: Various alkylated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their function.
Vergleich Mit ähnlichen Verbindungen
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A closely related compound with similar functional groups but lacking the prop-1-enyl group.
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde): Another isomer with the hydroxy and methoxy groups in different positions.
Uniqueness: 4-Hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde is unique due to the presence of the prop-1-enyl group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
5438-52-8 |
|---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
4-hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde |
InChI |
InChI=1S/C11H12O3/c1-3-4-9-5-8(7-12)6-10(14-2)11(9)13/h3-7,13H,1-2H3 |
InChI-Schlüssel |
SCMSPRSQZVKKAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1=C(C(=CC(=C1)C=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


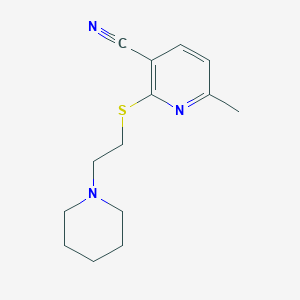
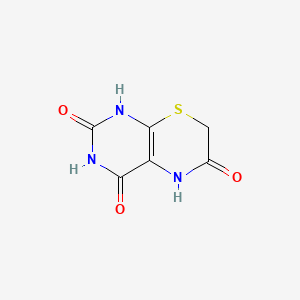
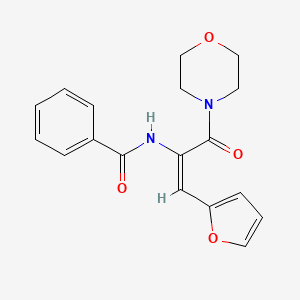

![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)

![ethyl 2,4-dimethyl-5-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B14160540.png)


